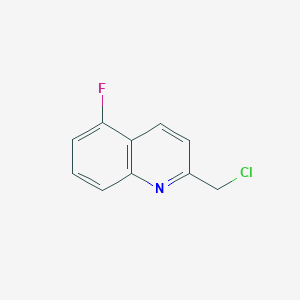

2-(Chloromethyl)-5-fluoroquinoline

Description

Contextual Significance of Halogenated Quinoline (B57606) Derivatives in Modern Chemical Research

Halogenated quinoline derivatives are a cornerstone in the development of new chemical entities with diverse applications. The incorporation of halogen atoms, such as fluorine and chlorine, into the quinoline ring system imparts unique electronic and steric properties. Fluorine, in particular, is a bioisostere for the hydrogen atom and can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, making it a prized element in medicinal chemistry. nih.govnih.gov Quinolines are a versatile subgroup of the quinoline family with potential applications in major fields, including medicine. chim.it

The broader family of fluoroquinolones, for instance, represents a major class of synthetic antibiotics. nih.gov These compounds typically feature a fluorine atom at the 6-position, which is crucial for their antibacterial activity. While 2-(Chloromethyl)-5-fluoroquinoline does not belong to the fluoroquinolone antibiotic class, the presence of a fluorine atom on the quinoline ring suggests its potential as a precursor for novel bioactive molecules.

The table below summarizes the significance of halogen substitution in quinoline derivatives, drawing from general knowledge in the field.

| Halogen | Position on Quinoline Ring | General Impact on Properties and Applications |

| Fluorine | Various | Enhanced metabolic stability, increased binding affinity, improved lipophilicity, key component in many pharmaceuticals. |

| Chlorine | Various | Serves as a reactive handle for further functionalization (e.g., cross-coupling reactions), influences electronic properties. |

Rationale for Investigating this compound as a Versatile Synthetic Intermediate

The synthetic utility of a molecule is often dictated by the presence of reactive functional groups that can be selectively transformed. The chloromethyl group (-CH₂Cl) at the 2-position of the quinoline ring in This compound is a highly versatile electrophilic handle. This group is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

The reactivity of the chloromethyl group on a heterocyclic ring is a well-established principle in organic synthesis. For instance, the analogous compound, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides. patsnap.com This highlights the industrial relevance of the chloromethyl functionality on a nitrogen-containing heterocycle.

The combination of the fluorine atom at the 5-position and the chloromethyl group at the 2-position makes This compound a bifunctional building block. This dual reactivity allows for a stepwise and regioselective modification of the quinoline scaffold, providing access to a diverse library of complex molecules.

The potential synthetic transformations of the chloromethyl group are outlined in the following table, based on the known reactivity of similar compounds.

| Reagent Type | Functional Group Introduced | Potential Application of Product |

| Amines (R₂NH) | -CH₂NR₂ | Synthesis of biologically active amines and amides. |

| Alcohols/Phenols (ROH) | -CH₂OR | Formation of ether linkages, found in various natural products and drugs. |

| Thiols (RSH) | -CH₂SR | Introduction of sulfur-containing moieties, relevant in medicinal chemistry. |

| Cyanide (CN⁻) | -CH₂CN | Chain extension and precursor to carboxylic acids, amines, and other functional groups. |

| Azide (B81097) (N₃⁻) | -CH₂N₃ | Precursor to amines via reduction or for use in click chemistry. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXZVYUVXZKCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CCl)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 5 Fluoroquinoline

Reactivity Profile of the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group is the primary site for a variety of chemical transformations, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The chloromethyl group attached to the 2-position of the quinoline (B57606) ring is highly susceptible to nucleophilic substitution reactions (SN). This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the reaction. Halogenated quinolines, particularly at the 2 and 4-positions, readily undergo nucleophilic substitution. quimicaorganica.orgquimicaorganica.org The carbon atom of the chloromethyl group is electrophilic and is readily attacked by a wide range of nucleophiles.

Common nucleophilic substitution reactions involving 2-(chloromethyl)quinoline (B1294453) derivatives include reactions with:

Amines: Primary and secondary amines react to form the corresponding 2-(aminomethyl)quinolines.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield ethers.

Thiols: Thiolates react to form the corresponding thioethers.

Cyanide: Cyanide ions can be used to introduce a cyanomethyl group, which is a versatile precursor for other functional groups.

Azides: Sodium azide (B81097) can be used to introduce the azidomethyl group, which can then be reduced to an aminomethyl group or used in click chemistry. mdpi.com

The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) process, which involves a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. libretexts.org

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 2-(Chloromethyl)-5-fluoroquinoline can undergo an elimination reaction (E2 mechanism) to form 2-vinyl-5-fluoroquinoline. khanacademy.orglibretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com This reaction involves the abstraction of a proton from the methyl group by the base, followed by the concerted elimination of the chloride ion and the formation of a carbon-carbon double bond. libretexts.org The choice of base and reaction conditions is crucial to favor elimination over substitution. masterorganicchemistry.com Bulky bases, such as potassium tert-butoxide, are often used to promote elimination reactions. libretexts.org

Reactivity of the Fluoroquinoline Core

The fluoroquinoline core's reactivity is primarily characterized by electrophilic aromatic substitution, with the fluorine and the nitrogen atoms significantly influencing the regioselectivity of these reactions. Ring-opening and rearrangements are also possible under specific conditions.

Electrophilic Aromatic Substitution

The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring at positions 5 and 8. youtube.com In the case of this compound, the fluorine atom at the 5-position further deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.

The directing effects of the substituents can be summarized as follows:

Nitrogen atom: Deactivates the pyridine (B92270) ring and directs electrophiles to the benzene ring.

Fluorine atom (at C5): A deactivating group with an ortho, para-directing effect. It will direct incoming electrophiles to the 6- and 7-positions. However, the 7-position is sterically hindered by the adjacent ring.

Chloromethyl group (at C2): A deactivating group.

Considering these factors, electrophilic aromatic substitution on this compound is expected to be challenging and would likely occur at the 8-position, and to a lesser extent, the 6-position. The fluorine atom's deactivating effect makes electrophilic substitution less favorable than on unsubstituted quinoline. clockss.org

Ring-Opening and Rearrangement Pathways

The quinoline ring is generally stable, but can undergo ring-opening under harsh conditions or through specific reaction pathways. For instance, treatment with strong bases can lead to ring cleavage. rsc.org Rearrangement reactions on the quinoline nucleus, such as the anionic ortho-Fries rearrangement and halogen-dance reactions, have been reported for certain derivatives. acs.org For example, a halogen-dance rearrangement has been observed on the benzenoid ring of a quinoline derivative, where a lithiated intermediate is in equilibrium with its more stable regioisomer. acs.org Claisen rearrangements have also been utilized in the synthesis of complex quinoline-fused heterocycles. researchgate.net While not specifically documented for this compound, the potential for such transformations exists under appropriate conditions.

Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution reactions at the chloromethyl group are expected to follow second-order kinetics, typical for SN2 reactions, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The rate of reaction will be influenced by the nature of the nucleophile, the solvent, and the temperature.

Investigation of Reaction Rates and Activation Energies

A thorough search of scientific databases and literature reveals a notable absence of specific studies focused on the reaction rates and activation energies of this compound. Kinetic data, which is fundamental to understanding the speed at which this compound reacts with various reagents, has not been reported. Consequently, information regarding the activation energy (Ea), the minimum energy required to initiate a chemical reaction involving this molecule, is also unavailable.

To determine these parameters, researchers would need to conduct a series of controlled experiments. Such studies would typically involve:

Monitoring the concentration of this compound or a reaction product over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

Varying the temperature at which the reactions are carried out to understand its effect on the reaction rate.

Applying kinetic models (e.g., Arrhenius equation) to the experimental data to calculate the rate constants and activation energies.

In the absence of such dedicated research, no data table on reaction rates and activation energies for this compound can be provided.

Equilibrium Studies

Similarly, there is a lack of published research on the equilibrium studies of reactions involving this compound. Equilibrium studies are crucial for determining the extent to which a reaction proceeds and for calculating the equilibrium constant (Keq), which provides insight into the thermodynamic stability of the reactants and products.

The position of equilibrium in reactions with this compound would be influenced by factors such as the nature of the solvent, the temperature, and the relative stability of the reactants and products. However, without experimental data, it is not possible to quantify the equilibrium position for any specific reaction.

Therefore, no data table on equilibrium studies for this compound can be presented.

Advanced Derivatization and Functionalization of 2 Chloromethyl 5 Fluoroquinoline

Construction of Novel Heterocyclic Systems

The 2-(chloromethyl)-5-fluoroquinoline core is an excellent starting material for building more complex, multi-ring structures. The reactive chloromethyl group can serve as an anchor point for annulation reactions, leading to the formation of fused, spirocyclic, and hybrid heterocyclic systems.

The synthesis of fused heterocycles involves the construction of a new ring that shares one or more bonds with the parent quinoline (B57606) structure. The 2-chloromethyl group is an ideal handle for initiating intramolecular cyclization reactions to create such systems. For instance, by reacting this compound with appropriate nucleophiles, intermediates can be generated that subsequently cyclize to form fused rings.

Research into related quinoline derivatives has demonstrated the feasibility of these transformations. For example, methods have been developed for the synthesis of furo[3,2-c]quinolone and pyrano[3,2-c]quinolone derivatives starting from 4-hydroxy-quinolones. mdpi.com A plausible strategy for this compound could involve its conversion to a 2-hydroxymethyl derivative, followed by reactions that lead to the formation of a fused furan (B31954) or pyran ring. Similarly, synthetic routes to pyrazolo[3,4-b]pyridine derivatives have been established using 2-chloro-3-formylquinolines as precursors in multicomponent reactions. mdpi.com This suggests that functionalization of the chloromethyl group on the 5-fluoroquinoline (B1202552) scaffold could pave the way for analogous fused pyrazole (B372694) systems. The general approach often involves a tandem reaction where the chloromethyl group is first displaced by a nucleophile, which then participates in a ring-closing reaction with a neighboring position on the quinoline core.

Table 1: Examples of Fused Heterocyclic Systems Derived from Quinolines

| Fused System | Precursor Type | Synthetic Strategy |

|---|---|---|

| Furo[3,2-c]quinolone | 4-Hydroxy-2-quinolone | Reaction with reagents like 2-[bis(methylthio)methylene]malononitrile followed by cyclization. mdpi.com |

| Pyrano[3,2-c]quinolone | 4-Hydroxy-2-quinolone | Acid-catalyzed cascade annulation with propargylic alcohols. mdpi.com |

| Pyrazolo[3,4-b]pyridine | 2-Chloro-3-formylquinoline | Three-component reaction with active methylene (B1212753) compounds and aminopyridines. mdpi.com |

Spirocyclic compounds, which feature two rings connected by a single common atom, represent another important class of complex molecules that can be accessed from this compound. The synthesis of spirocycles often involves a dearomative spirocyclization event, where a substituent attached to the quinoline ring attacks a position within the ring itself, breaking its aromaticity to form the spiro center.

Hybrid compounds are molecules in which two or more distinct pharmacophores are covalently linked to create a single molecular entity. This approach aims to combine the biological activities of the parent molecules or to create new activities. The 2-chloromethyl group of 5-fluoroquinoline is an excellent linker for creating such hybrids, as the chlorine atom can be readily displaced by nucleophiles present on other biologically active heterocycles.

Numerous studies have detailed the synthesis of fluoroquinolone hybrids. nih.gov A common strategy involves reacting the quinolone with other heterocyclic systems like azoles, benzothiazoles, or peptides. nih.gov A comprehensive review highlights the synthesis of 3-heteroaryl fluoroquinolone hybrids, where rings such as oxadiazoles, triazoles, and thiazoles are attached. nih.gov For example, a hydrazide intermediate of a fluoroquinolone can be cyclized with a second molecule in the presence of POCl₃ to form a 1,3,4-oxadiazole-linked bis-fluoroquinolone. nih.gov Similarly, 1,2,3-triazole substituted derivatives of ciprofloxacin (B1669076) and norfloxacin (B1679917) have been synthesized, demonstrating the utility of click chemistry in forming stable triazole linkages. sciforum.net These established methods can be directly applied to this compound, using the chloromethyl group as the anchor to link it to a wide array of other heterocyclic moieties.

Table 2: Selected Hybrid Compound Strategies for Fluoroquinolones

| Linked Heterocycle | Linking Strategy | Reference |

|---|---|---|

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | sciforum.net |

| 1,3,4-Oxadiazole | Cyclization of a hydrazide intermediate with a second quinolone molecule using POCl₃. nih.gov | nih.gov |

| Thiazole | Reaction of a thioamide precursor with an α-haloketone. | nih.gov |

| Tetrazole | Conversion of 3-amino derivatives via reaction with sodium azide (B81097) and triethylorthoformate. nih.gov | nih.gov |

Functionalization via C-2 and C-5 Positions

Beyond building new ring systems, the derivatization of this compound can involve direct modifications at its key reactive sites to introduce a variety of functional groups.

The C-2 chloromethyl group (-CH₂Cl) is the most reactive site on the molecule for nucleophilic substitution. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic. This allows for the straightforward introduction of a wide range of functionalities by reacting the compound with various nucleophiles.

N-Nucleophiles: Reaction with primary or secondary amines, anilines, or nitrogen-containing heterocycles (e.g., imidazole, pyrazole) leads to the formation of the corresponding aminomethyl derivatives.

O-Nucleophiles: Alcohols, phenols, and carboxylic acids can displace the chloride to form ethers, phenyl ethers, and esters, respectively.

S-Nucleophiles: Thiols and thiophenols react readily to yield thioethers.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or other active methylene compounds, can be used to form new carbon-carbon bonds, extending the side chain at the C-2 position.

These fundamental reactions are the basis for synthesizing the hybrid compounds discussed previously and allow for the installation of nearly any desired functional group at this position, significantly altering the molecule's steric and electronic profile.

The fluorine atom at the C-5 position significantly influences the electronic properties of the benzene (B151609) portion of the quinoline ring. Fluorine is the most electronegative element, and its presence can activate the ring for certain reactions, particularly nucleophilic aromatic substitution (SNAr). nih.gov

In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. While chlorine is a better leaving group than fluorine in many contexts, the C-F bond can be cleaved under specific conditions, especially if the ring is sufficiently electron-deficient. Research on the functionalization of other fluoroheteroarenes has shown that a fluorine atom can be displaced by various nucleophiles (containing N, O, S, or C), often under mild conditions. nih.gov Therefore, direct substitution of the C-5 fluorine on this compound by strong nucleophiles is a potential, albeit likely challenging, pathway for derivatization.

Furthermore, the position of fluorine on the quinoline ring is known to be critical for biological activity. nih.gov Even if not displaced, the C-5 fluorine atom will electronically influence substitution reactions at other positions on the benzene ring (e.g., C-6, C-7, or C-8) through its inductive and resonance effects, directing the regioselectivity of electrophilic or nucleophilic attacks.

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide detailed information on the advanced derivatization and functionalization of the specific chemical compound this compound, as outlined in the user's request. Searches for oligomerization, polymerization, and the coordination chemistry of this particular molecule did not yield specific research findings.

The existing research on related compounds, such as other fluoroquinolones, indicates that this class of molecules can be involved in polymerization and can act as ligands in the formation of metal complexes. For instance, studies have demonstrated the polymerization of fluoroquinolones like ciprofloxacin and ofloxacin (B1677185) for potential drug delivery applications. Similarly, the coordination of various transition metals with fluoroquinolones has been explored, often revealing enhanced biological activity compared to the free ligand.

However, without specific studies on this compound, any discussion on its oligomerization behavior, polymerization approaches, the synthesis of its organometallic derivatives, or the principles of ligand design involving this compound would be speculative and not based on the required scientifically accurate and detailed research findings.

Therefore, the requested article with the specified outline and content inclusions cannot be generated at this time due to the lack of specific data for this compound in the available search results. Further experimental research on this compound would be necessary to provide the information required for the requested article.

Computational Chemistry and Theoretical Characterization of 2 Chloromethyl 5 Fluoroquinoline Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 2-(chloromethyl)-5-fluoroquinoline. These methods provide a detailed picture of the molecule's electronic landscape and predict its spectroscopic signatures.

The electronic structure of a molecule governs its reactivity, stability, and optical properties. For this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity and a greater propensity for electronic transitions. rsc.org

In this compound, the electron-withdrawing nature of the fluorine atom and the quinoline (B57606) nitrogen atom significantly influences the electron distribution across the aromatic system. The HOMO is typically distributed over the quinoline ring, while the LUMO is also localized on the ring system, indicating that π-π* transitions are dominant. rsc.org The presence of the chloromethyl group at the C2 position can further modulate these energy levels. DFT calculations are employed to map the electrostatic potential surface, revealing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are critical for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) | Electron-donating ability |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | DFT/B3LYP/6-311G(d,p) | Chemical stability and reactivity |

Note: The data in this table is illustrative and based on typical values for similar quinoline derivatives calculated using DFT methods.

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data.

Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies corresponding to the normal modes of the molecule. This allows for the theoretical generation of Infrared (IR) and Raman spectra. jocpr.com For this compound, key predicted vibrations would include the C-F stretching mode, the C-Cl stretching and bending modes of the chloromethyl group, and various stretching and deformation modes of the quinoline ring. Comparing these predicted spectra with experimental results helps confirm the molecular structure and purity of a synthesized sample. jocpr.com

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Visible). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this molecule, the calculations would likely predict strong absorptions in the UV region, corresponding to π-π* transitions within the quinoline ring system. rsc.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Quinoline Ring | C-H stretch | 3050-3150 |

| Quinoline Ring | C=C/C=N stretch | 1500-1650 |

| Chloromethyl Group | C-H stretch | 2950-3000 |

| Chloromethyl Group | C-Cl stretch | 700-800 |

Note: These are typical frequency ranges and specific values are obtained from DFT frequency calculations.

Molecular Dynamics and Conformational Analysis

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide a view of its behavior over time. MD simulations are crucial for understanding the flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. rsc.orgresearchgate.net

The single bond connecting the chloromethyl group to the quinoline ring allows for rotation, leading to different spatial arrangements or conformations. The orientation of the C-Cl bond relative to the plane of the quinoline ring can be critical for its chemical reactivity and how it fits into a binding pocket.

Computational techniques like potential energy surface (PES) scanning can be used to determine the most stable conformations. By systematically rotating the dihedral angle (N-C2-C-Cl) and calculating the energy at each step, a profile of energy versus rotation is generated. The minima on this profile correspond to the most stable conformers, which are typically staggered arrangements that minimize steric clash between the chlorine atom and the rest of the molecule. MD simulations can further explore the dynamic equilibrium between these conformers in solution.

In the context of medicinal chemistry, understanding how a molecule like this compound interacts with a biological target is paramount. Molecular docking and MD simulations are the primary computational tools for this purpose. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein, such as an enzyme or receptor. researchgate.net For fluoroquinoline derivatives, a common target is the bacterial enzyme DNA gyrase. nih.govnih.gov A docking simulation would place this compound into the enzyme's active site and score the different poses based on binding energy. Key interactions that stabilize the complex often include:

π-π Stacking: Between the quinoline ring and aromatic amino acid residues (e.g., Tyrosine, Phenylalanine).

Hydrogen Bonding: Involving the quinoline nitrogen.

Hydrophobic Interactions: With the chloromethyl group and nonpolar residues.

Halogen Bonding: The fluorine atom can participate in favorable interactions with electron-rich atoms in the binding site.

Molecular Dynamics of the Complex: Following docking, an MD simulation of the protein-ligand complex can be run to assess the stability of the predicted binding pose over time (e.g., 100 nanoseconds). nih.gov This provides a more realistic view of the dynamic interactions and can reveal subtle conformational changes in both the ligand and the protein upon binding.

Table 3: Potential Intermolecular Interactions in a Protein-Ligand Complex

| Interaction Type | Molecular Moiety Involved | Potential Protein Residue Partners |

|---|---|---|

| π-π Stacking | Quinoline Ring | Phe, Tyr, Trp, His |

| Hydrogen Bonding | Quinoline Nitrogen (acceptor) | Ser, Thr, Asn, Gln |

| Hydrophobic | Chloromethyl Group, Aromatic Ring | Ala, Val, Leu, Ile, Met |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain experimentally. researchgate.net For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group, where the chlorine atom is displaced by a nucleophile.

DFT calculations can be used to model the entire reaction coordinate. montclair.edu This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and the nucleophile) and the final products.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction path. Computational algorithms can find this saddle point on the potential energy surface. The structure of the TS reveals the nature of bond-breaking and bond-forming.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the kinetic feasibility of the reaction. A lower activation energy corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

By modeling these steps, researchers can predict whether the substitution reaction proceeds via an S_N1-like or S_N2-like mechanism and how the fluoro-substituent and the quinoline ring influence the reaction's energetics.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry that allows for the elucidation of reaction mechanisms by characterizing the highest energy point along a reaction coordinate. For the synthesis of this compound, we can postulate a reaction pathway and analyze its theoretical transition states. A plausible synthetic route for this compound is a variation of the Combes quinoline synthesis. wikipedia.org This synthesis involves the condensation of an appropriately substituted aniline (B41778) with a β-diketone, followed by an acid-catalyzed ring closure. wikipedia.org

In the context of synthesizing this compound, the reaction would theoretically involve 4-fluoroaniline (B128567) and a β-diketone bearing a chloromethyl group. The key transition state in this process would be the one associated with the intramolecular cyclization step, which is often the rate-determining step. wikipedia.org

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the geometry and energy of this transition state. The transition state would be characterized by a partially formed carbon-carbon bond between the aniline ring and the diketone backbone, and a stretched carbon-oxygen bond of the carbonyl group involved in the cyclization. The presence of the electron-withdrawing fluorine atom on the aniline ring and the chloromethyl group would influence the electron distribution and, consequently, the energy barrier of this transition state.

A hypothetical transition state structure for the intramolecular cyclization is depicted below:

TS1: Annulation Step: This is the rate-determining step involving the electrophilic aromatic substitution to form the new six-membered ring. wikipedia.org The transition state would feature a high-energy intermediate where the aromaticity of the aniline ring is temporarily disrupted.

A data table summarizing the calculated activation energies for the key steps in a model Combes synthesis is presented below. These values are illustrative and based on general findings for similar reactions.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Schiff Base Formation | Condensation of 4-fluoroaniline with a chloromethyl-substituted β-diketone. | 10-15 |

| Annulation (Cyclization) | Intramolecular electrophilic aromatic substitution leading to the quinoline ring system. | 20-30 |

| Dehydration | Elimination of a water molecule to form the final aromatic quinoline ring. | 5-10 |

This table is for illustrative purposes and the values are not based on direct computation for this compound.

Reaction Pathway Mapping

Reaction pathway mapping involves charting the energetic landscape that connects reactants, transition states, intermediates, and products. For the synthesis of this compound via a Combes-type reaction, the pathway can be mapped as follows:

Reactant Complex Formation: 4-fluoroaniline and the chloromethyl-β-diketone associate to form a reactant complex.

Schiff Base Formation: The initial reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the β-diketone, followed by dehydration to form a Schiff base intermediate. wikipedia.org

Enamine Tautomerization: The Schiff base can tautomerize to a more reactive enamine intermediate. wikipedia.org

Annulation (Rate-Determining Step): The enamine undergoes an intramolecular electrophilic attack on the aniline ring. This step proceeds through the highest energy transition state to form a cyclic intermediate. wikipedia.org

Dehydration: The cyclic intermediate readily loses a molecule of water to form the fully aromatic quinoline ring system.

Product Formation: The final product, this compound, is formed.

The reaction pathway can be visualized with a reaction coordinate diagram, where the y-axis represents the potential energy and the x-axis represents the reaction progress. This diagram would show the relative energies of the reactants, intermediates, transition states, and the final product.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for the rational design of new chemical entities with desired biological activities. nih.govresearchgate.net For quinoline derivatives, these studies have been instrumental in developing compounds with antimicrobial and anticancer properties. researchgate.netresearchgate.net

In the case of this compound, SAR studies would involve systematically modifying the substituents on the quinoline core and evaluating the effect of these changes on a specific biological activity. For instance, the fluorine atom at the 5-position and the chloromethyl group at the 2-position are expected to significantly influence its properties. The fluorine atom can enhance metabolic stability and binding interactions, while the reactive chloromethyl group could act as an alkylating agent, potentially contributing to its biological mechanism. nih.gov

QSAR models provide a mathematical correlation between the chemical structure and biological activity. aip.org These models use molecular descriptors to quantify structural features. For this compound and its derivatives, relevant descriptors would include:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are influenced by the electronegative fluorine and chlorine atoms. researchgate.net

Steric Descriptors: Molecular volume and surface area, which are affected by the size of the substituents.

Hydrophobic Descriptors: The partition coefficient (log P), which describes the molecule's lipophilicity.

A hypothetical QSAR study could be performed on a series of 2-substituted-5-fluoroquinolines to determine the optimal substituent at the 2-position for a particular biological activity. The following interactive data table illustrates a hypothetical QSAR dataset for a series of quinoline derivatives against a bacterial strain, with the activity expressed as the minimum inhibitory concentration (MIC).

| Compound | 2-Substituent | LogP | LUMO Energy (eV) | Predicted MIC (µg/mL) |

| 1 | -CH3 | 2.1 | -1.5 | 16 |

| 2 | -CH2Cl | 2.3 | -1.8 | 8 |

| 3 | -CH2OH | 1.8 | -1.4 | 32 |

| 4 | -CF3 | 2.8 | -2.1 | 4 |

| 5 | -H | 1.9 | -1.3 | 64 |

This table is for illustrative purposes and the data is not derived from experimental measurements of the specified compounds.

From this hypothetical data, a QSAR equation could be derived, for example:

log(1/MIC) = c0 + c1(LogP) + c2(LUMO Energy)

This equation would suggest that lower LUMO energy and optimal lipophilicity are beneficial for the antibacterial activity of this class of compounds. Such models are invaluable for predicting the activity of untested derivatives and guiding the synthesis of more potent analogues. nih.gov

Strategic Applications of 2 Chloromethyl 5 Fluoroquinoline As a Key Building Block in Advanced Materials and Chemical Synthesis

Synthesis of Advanced Fluorinated Heterocyclic Systems

The dual reactivity of 2-(Chloromethyl)-5-fluoroquinoline, characterized by the electrophilic nature of the chloromethyl group and the potential for nucleophilic substitution on the quinoline (B57606) ring, renders it an exceptional precursor for the synthesis of a diverse range of advanced fluorinated heterocyclic systems. The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.

One of the primary applications of this building block is in the construction of fused heterocyclic systems. The chloromethyl group can readily react with a variety of binucleophiles, leading to the formation of new rings fused to the quinoline core. For instance, reaction with hydrazine (B178648) or its derivatives can yield pyrazolo[1,5-a]quinoline (B13874262) systems. Similarly, reactions with other dinucleophiles such as hydroxylamines or amidines can pave the way for the synthesis of other fused heterocycles like oxazolo[3,2-a]quinolines and imidazo[1,2-a]quinolines, respectively. The fluorine atom at the 5-position can influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the resulting fused systems.

Furthermore, the chloromethyl group is an excellent precursor for the introduction of other functional groups that can then participate in further cyclization reactions. For example, conversion of the chloromethyl group to a phosphonium (B103445) salt, followed by a Wittig reaction, can introduce a vinyl group, which can then undergo various pericyclic reactions to construct more complex heterocyclic frameworks.

The synthesis of such advanced fluorinated heterocyclic systems is of significant interest due to their potential applications in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. In materials science, fluorinated heterocycles can exhibit unique photophysical and electronic properties.

Development of Complex Organic Scaffolds for Diverse Applications

The utility of this compound extends beyond the synthesis of fused heterocycles to the development of more elaborate and complex organic scaffolds. The reactive chloromethyl group allows for its covalent attachment to a wide range of molecular platforms, thereby functionalizing them with the fluoroquinoline moiety.

A significant area of application is in the synthesis of novel ligands for coordination chemistry. The nitrogen atom of the quinoline ring and an atom introduced via the chloromethyl group (e.g., another nitrogen or a sulfur atom from a nucleophile) can act as a bidentate chelating unit for various metal ions. The resulting metal complexes can have interesting catalytic or photoluminescent properties. The fluorine substituent can fine-tune the electronic properties of the ligand, thereby influencing the stability and reactivity of the metal complex.

Moreover, this compound can be used to construct dendritic and macromolecular structures. By reacting it with multifunctional core molecules, it is possible to synthesize star-shaped molecules or dendrimers where the fluoroquinoline unit is located at the periphery. Such structures are being explored for applications in drug delivery, sensing, and light-harvesting.

The development of these complex organic scaffolds is driven by the need for molecules with highly specific functions. The modular nature of the synthesis, where the fluoroquinoline unit can be readily attached to various backbones, allows for the creation of a large diversity of structures that can be screened for a wide range of applications.

Role in Rational Design of Functional Molecules

The well-defined reactivity and the predictable influence of its substituents make this compound a valuable tool in the rational design of functional molecules. Medicinal chemists and materials scientists can strategically incorporate this building block to impart desired properties to a target molecule.

In drug discovery, the fluoroquinoline moiety is a well-established pharmacophore, particularly in the development of antibacterial agents. nih.govnih.gov The fluorine atom can enhance the activity of these compounds by improving their penetration into bacterial cells and their interaction with target enzymes. The chloromethyl group provides a convenient point of attachment for other pharmacophoric groups or for linking the fluoroquinolone to a targeting moiety. This allows for the design of hybrid molecules with dual modes of action or improved selectivity. For example, it can be conjugated to peptides or other biomolecules to target specific cells or tissues.

In the field of materials science, the fluoroquinoline core can be incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, or other functional materials. The fluorine atom can increase the electron affinity and improve the charge transport properties of the material. The chloromethyl group allows for the facile incorporation of the fluoroquinoline unit into a polymer backbone or onto a surface. This enables the rational design of materials with tailored electronic and photophysical properties.

The ability to rationally design functional molecules based on this compound relies on a thorough understanding of its chemical reactivity and the structure-property relationships of its derivatives. As our understanding of these aspects grows, so too will the range of applications for this versatile building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.